

Dichloroacetic Anhydride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichloroacetic anhydride*

Cat. No.: *B1195690*

[Get Quote](#)

Introduction: **Dichloroacetic anhydride**, a derivative of dichloroacetic acid, is a reactive chemical intermediate of significant interest in organic synthesis and holds potential relevance in the field of drug development. Its utility primarily stems from its function as a potent acylating agent, enabling the introduction of the dichloroacetyl group into various molecules. This technical guide provides a comprehensive overview of **dichloroacetic anhydride**, including its chemical identifiers, physicochemical properties, relevant experimental protocols, and its connection to significant signaling pathways in cancer metabolism, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Identifiers and Physicochemical Properties

Dichloroacetic anhydride is cataloged and identified by several international standards. Its key identifiers and physicochemical properties are summarized below for easy reference.

Identifier Type	Value	Reference
CAS Number	4124-30-5	[1] [2] [3]
Molecular Formula	C4H2Cl4O3	[1] [2]
Molecular Weight	239.87 g/mol	[1] [2]
IUPAC Name	(2,2-dichloroacetyl) 2,2-dichloroacetate	[4]
InChI	InChI=1S/C4H2Cl4O3/c5-1(6)3(9)11-4(10)2(7)8/h1-2H	[2] [3]
InChIKey	RQHMQURGSQBBJY-UHFFFAOYSA-N	[2] [3]
SMILES	C(C(=O)OC(=O)C(Cl)Cl)(Cl)Cl	[4]
Synonyms	Dichloroacetic acid anhydride, Bis(dichloroacetic)anhydride	[1] [5]
Physical State	Liquid after melting	[1]
Color	Clear colorless	[1]
Melting Point	~30 °C	[1]
Boiling Point	214-216 °C	[1]
Density	1.574 g/mL at 25 °C	[1]
Solubility	Soluble in Acetonitrile and Chloroform	[1]
Sensitivity	Moisture sensitive	[1]

Experimental Protocols

Dichloroacetic anhydride is a valuable reagent in organic synthesis, primarily for acylation reactions. Below are representative protocols for its synthesis and application.

Synthesis of Dichloroacetic Anhydride (Representative Method)

While specific peer-reviewed syntheses for **dichloroacetic anhydride** are not readily available, a general method can be inferred from the synthesis of similar anhydrides, such as chloroacetic anhydride, often involving the reaction of the corresponding carboxylic acid with a dehydrating agent or the reaction of the acid chloride with a salt of the carboxylic acid. A plausible method involves the reaction of dichloroacetic acid with a dehydrating agent like dicyclohexylcarbodiimide (DCC) or by reacting dichloroacetyl chloride with sodium dichloroacetate.

Important Note: **Dichloroacetic anhydride** is highly reactive and moisture-sensitive. All manipulations should be carried out under anhydrous conditions in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Application in Acylation of Alcohols

Dichloroacetic anhydride is an effective agent for the acylation of alcohols to form dichloroacetate esters. This reaction is often catalyzed by a base such as pyridine or 4-(dimethylamino)pyridine (DMAP).

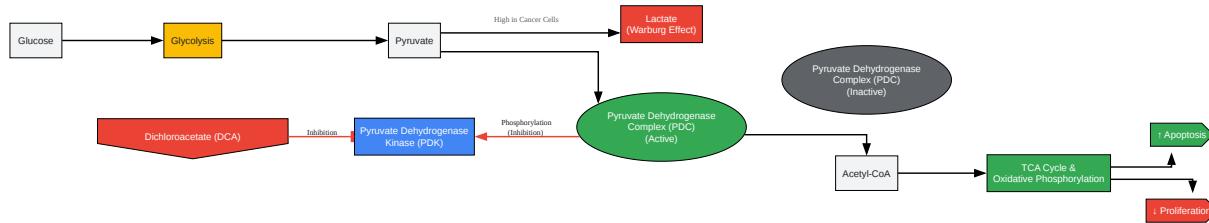
General Procedure for Acylation of a Primary Alcohol:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- **Addition of Base:** Add a catalytic amount of DMAP (e.g., 0.1 equivalents) and a stoichiometric amount of a non-nucleophilic base like triethylamine or pyridine (1.1 equivalents) to the solution.
- **Addition of Anhydride:** Slowly add **dichloroacetic anhydride** (1.1 equivalents) to the stirred solution at 0 °C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for a period of 1 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography

(TLC).

- **Workup:** Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Signaling Pathways and Relevance in Drug Development


The relevance of **dichloroacetic anhydride** in drug development is closely linked to its hydrolysis product, dichloroacetate (DCA). DCA has been extensively studied as a potential therapeutic agent, particularly in oncology, due to its ability to modulate cellular metabolism.

The Warburg Effect and the DCA Mechanism of Action

Cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen—a phenomenon known as the "Warburg effect".^[6] This metabolic switch is believed to confer a survival advantage to tumor cells.

DCA's primary mechanism of action is the inhibition of pyruvate dehydrogenase kinase (PDK).^{[1][6]} PDK is an enzyme that phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, DCA leads to the reactivation of PDC, which in turn facilitates the conversion of pyruvate to acetyl-CoA. This shunts glucose metabolism from glycolysis towards oxidative phosphorylation within the mitochondria.^{[2][7]} This metabolic reprogramming in cancer cells can lead to a decrease in proliferation and an increase in apoptosis (programmed cell death).^[6]

The following diagram illustrates the signaling pathway affected by DCA.

[Click to download full resolution via product page](#)

DCA's impact on cancer cell metabolism.

Dichloroacetic anhydride, as a precursor to DCA or as a reagent for creating novel DCA derivatives and prodrugs, is therefore a compound of significant interest in the development of new cancer therapeutics that target cellular metabolism.

Safety and Handling

Dichloroacetic anhydride is a corrosive and moisture-sensitive substance.^[1] It should be handled with extreme care in a chemical fume hood.^[7] Exposure can cause severe irritation and burns to the skin, eyes, and respiratory tract.^[7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.^[7] Store in a cool, dry, and well-ventilated area in a tightly sealed container.^[7] Always consult the Safety Data Sheet (SDS) before handling this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or chemical safety advice. Always consult with qualified professionals and adhere to established safety protocols when handling chemical substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. dcaguide.org [dcaguide.org]
- 4. nbinno.com [nbinno.com]
- 5. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1 α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccnm.edu [ccnm.edu]
- To cite this document: BenchChem. [Dichloroacetic Anhydride: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195690#dichloroacetic-anhydride-cas-number-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com